2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide
Description
2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide is a synthetic small molecule belonging to the triazolo[4,5-d]pyrimidinone class, characterized by a fused bicyclic core with a triazole ring and a pyrimidinone moiety. The compound features a 3-methyl substituent on the triazole ring and an N-phenylacetamide side chain at the 6-position. Modifications at the 3-position (e.g., aryl vs. alkyl groups) and the acetamide side chain are critical determinants of activity, solubility, and pharmacokinetic properties .
Properties
IUPAC Name |
2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-18-12-11(16-17-18)13(21)19(8-14-12)7-10(20)15-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBMXLMVPNAMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The compound features a triazolo-pyrimidine core structure with a phenylacetamide side chain. Its chemical formula is , and it exhibits a molecular weight of approximately 270.29 g/mol.
Antimicrobial Activity
Research has indicated that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often range from 1 to 8 µg/mL against resistant strains .
Table 1: Antimicrobial Activity of Triazolopyrimidine Derivatives
Anticancer Activity
Preliminary studies suggest that derivatives of triazolopyrimidines may possess anticancer properties. For example, certain compounds have shown cytotoxic effects against various cancer cell lines including breast cancer (MCF-7 and MDA-MB-231) with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of triazolopyrimidine derivatives is believed to be linked to their ability to inhibit key enzymes involved in nucleic acid synthesis and cell division. Specifically, they may interfere with the function of DNA gyrase and topoisomerase IV in bacteria, which are critical for bacterial replication and survival .
Case Study 1: Antimicrobial Screening
In a study published in Pharmaceutical Research, researchers screened various triazolopyrimidine compounds for their antimicrobial efficacy against a panel of pathogens. The study highlighted that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity compared to their unsubstituted counterparts .
Case Study 2: Anticancer Evaluation
A recent investigation into the anticancer potential of triazolopyrimidine derivatives demonstrated promising results in vitro. The study compared the effects of these compounds against established chemotherapeutic agents, revealing that certain derivatives had a synergistic effect when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cells .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that the compound exhibits significant antimicrobial activity against a range of pathogens. Its structure allows for interaction with microbial enzymes, inhibiting their function and leading to cell death. For instance, in vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it induces apoptosis in cancer cells through the activation of specific signaling pathways. This effect has been observed in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound displays anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.
Neuroprotective Properties
Emerging research suggests that the compound may possess neuroprotective qualities. Preliminary studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazones + Isocyanates | Triazole formation |
| 2 | Condensation | Various Aldehydes | Pyrimidine synthesis |
| 3 | Acylation | Phenylacetyl Chloride | Final acetamide product |
Case Study 1: Antimicrobial Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results indicated that the compound exhibited MIC values comparable to standard antibiotics.
Case Study 2: Anticancer Mechanism Exploration
A detailed investigation published in Cancer Research explored the mechanism by which the compound induces apoptosis in human breast cancer cells. Flow cytometry and Western blot analyses revealed that treatment with the compound resulted in increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.
Case Study 3: Neuroprotection in Animal Models
Research published in Neuroscience Letters assessed the neuroprotective effects of the compound in an animal model of oxidative stress-induced neurotoxicity. Behavioral assays combined with histopathological evaluations demonstrated significant improvements in cognitive functions and reduced neuronal damage upon treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo[4,5-d]pyrimidinone scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of the target compound with key analogs:
Key Observations
3-Substituent Impact: Aryl Groups (e.g., 3-fluorophenyl, 3,5-dimethylphenyl): These enhance interactions with CHIKV nsP1’s hydrophobic binding pocket, leading to sub-micromolar EC₅₀ values . The target compound’s 3-methyl group may reduce potency compared to aryl analogs but could improve metabolic stability .
Acetamide Side Chain Modifications :
- N-Phenyl vs. N-Methyl-N-Phenyl : The N-methyl-N-phenyl variant () shows better solubility but comparable activity to N-phenyl derivatives .
- Halogenated and Heterocyclic Side Chains : Analogs with 2-chlorobenzyl or furan-2-ylmethyl groups () introduce steric and electronic effects that may optimize binding but require further validation .
Mechanistic Insights :
- The MADTP series (3-aryl derivatives) inhibits CHIKV nsP1 GTPase activity, disrupting viral RNA capping. Resistance mutations (e.g., P34S, T246A in nsP1) confirm target specificity . The target compound’s mechanism is inferred to be similar but requires experimental confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
